molecular formula C18H30N6O B6444889 1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2640895-88-9

1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6444889
CAS No.: 2640895-88-9
M. Wt: 346.5 g/mol
InChI Key: LFYTUQJJJDWGCU-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining azepane, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Piperazine and Pyrimidine Integration: The piperazine and pyrimidine rings are introduced through nucleophilic substitution reactions, where the dimethylamino group is added to the pyrimidine ring.

    Final Coupling: The final step involves coupling the azepane ring with the piperazine-pyrimidine moiety using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of azepane, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-21(2)16-7-8-19-18(20-16)24-13-11-22(12-14-24)15-17(25)23-9-5-3-4-6-10-23/h7-8H,3-6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYTUQJJJDWGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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